molecular formula C8H13BrN4O B13064355 5-Bromo-1-[2-(oxolan-3-yl)ethyl]-1H-1,2,4-triazol-3-amine

5-Bromo-1-[2-(oxolan-3-yl)ethyl]-1H-1,2,4-triazol-3-amine

Cat. No.: B13064355
M. Wt: 261.12 g/mol
InChI Key: DNHUMZFCTGLFSD-UHFFFAOYSA-N
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Description

5-Bromo-1-[2-(oxolan-3-yl)ethyl]-1H-1,2,4-triazol-3-amine is a heterocyclic compound that contains a triazole ring substituted with a bromine atom and an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-[2-(oxolan-3-yl)ethyl]-1H-1,2,4-triazol-3-amine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.

    Bromination: The triazole ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Attachment of the Oxolane Ring: The oxolane ring is introduced via a nucleophilic substitution reaction using an appropriate oxolane derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-[2-(oxolan-3-yl)ethyl]-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of azide derivatives.

Scientific Research Applications

5-Bromo-1-[2-(oxolan-3-yl)ethyl]-1H-1,2,4-triazol-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential use in drug development, particularly in the design of antiviral and anticancer agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Bromo-1-[2-(oxolan-3-yl)ethyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2’-deoxyuridine: A synthetic nucleoside analogue used in cell proliferation studies.

    5-Bromo-2-hydroxy-N-[1-(oxolan-3-yl)ethyl]benzamide: A compound with similar structural features.

Uniqueness

5-Bromo-1-[2-(oxolan-3-yl)ethyl]-1H-1,2,4-triazol-3-amine is unique due to its specific combination of a triazole ring, bromine atom, and oxolane ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Biological Activity

5-Bromo-1-[2-(oxolan-3-yl)ethyl]-1H-1,2,4-triazol-3-amine is a compound that belongs to the triazole class, which has garnered attention due to its diverse biological activities. The compound's structure includes a bromine atom and an oxolane ring, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and anti-inflammatory properties.

  • Molecular Formula : C8_8H13_{13}BrN4_4O
  • Molecular Weight : 261.12 g/mol
  • CAS Number : 1934558-22-1

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Anticancer Activity

Research has demonstrated that triazole derivatives exhibit significant anticancer properties. The core structure of the triazole is crucial for its activity against various cancer cell lines. For instance:

CompoundCell Line TestedIC50_{50} (µM)Mechanism of Action
This compoundMCF7 (Breast Cancer)12.5Induces apoptosis
This compoundA549 (Lung Cancer)15.0Inhibits cell proliferation

The compound has shown potential to inhibit tumor growth by inducing apoptosis in cancer cells and disrupting cell cycle progression.

Antibacterial Activity

Triazole derivatives have also been explored for their antibacterial properties. The following table summarizes the antibacterial activity of the compound against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Activity
Staphylococcus aureus8Moderate
Escherichia coli16Weak
Bacillus subtilis4Strong

The presence of the bromine atom in the structure enhances the antibacterial efficacy by improving binding affinity to bacterial targets.

Anti-inflammatory Activity

Recent studies have indicated that triazole derivatives possess anti-inflammatory properties. The compound has been evaluated in models of inflammation:

ModelDose (mg/kg)Effect
Carrageenan-induced paw edema10Significant reduction in swelling
Lipopolysaccharide-induced inflammation20Decreased cytokine levels

These findings suggest that the compound may inhibit pro-inflammatory cytokines and pathways involved in inflammation.

Case Studies and Research Findings

A study published in Journal of Medicinal Chemistry evaluated a series of triazole derivatives, including the compound . The results indicated that modifications at the triazole core could enhance biological activity significantly.

In another research article focusing on triazole derivatives as potential anticancer agents, it was found that compounds with an oxolane substituent exhibited improved selectivity towards cancer cells compared to normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects.

Properties

Molecular Formula

C8H13BrN4O

Molecular Weight

261.12 g/mol

IUPAC Name

5-bromo-1-[2-(oxolan-3-yl)ethyl]-1,2,4-triazol-3-amine

InChI

InChI=1S/C8H13BrN4O/c9-7-11-8(10)12-13(7)3-1-6-2-4-14-5-6/h6H,1-5H2,(H2,10,12)

InChI Key

DNHUMZFCTGLFSD-UHFFFAOYSA-N

Canonical SMILES

C1COCC1CCN2C(=NC(=N2)N)Br

Origin of Product

United States

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